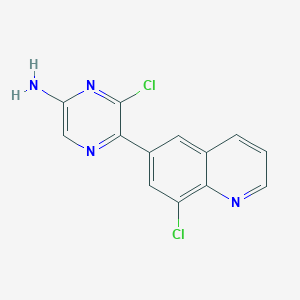

6-Chloro-5-(8-chloroquinolin-6-yl)pyrazin-2-amine

Description

BenchChem offers high-quality 6-Chloro-5-(8-chloroquinolin-6-yl)pyrazin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-5-(8-chloroquinolin-6-yl)pyrazin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-5-(8-chloroquinolin-6-yl)pyrazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N4/c14-9-5-8(4-7-2-1-3-17-11(7)9)12-13(15)19-10(16)6-18-12/h1-6H,(H2,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUJVUEKEJMYMFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)Cl)C3=NC=C(N=C3Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Advanced Synthetic Strategies for Adenosine A2A Receptor Antagonist Intermediates

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Development Leads Focus: Synthetic Methodology, Process Safety, and Structural Validation

Executive Summary: The A2AR Antagonist Landscape

The Adenosine A2A receptor (A2AR) has evolved from a target for Parkinson’s disease (motor symptom management) to a cornerstone of next-generation immuno-oncology. By blocking A2AR, antagonists reverse the immunosuppressive effects of high adenosine concentrations in the tumor microenvironment (TME).

This guide dissects the synthesis of the two dominant structural classes of A2AR antagonists:

-

The Xanthine Derivatives: Exemplified by Istradefylline (KW-6002).

-

The Fused Heteroaromatics: Exemplified by Preladenant (SCH-420814) and AZD4635 .

We move beyond basic retrosynthesis to address critical process challenges: controlling E/Z isomerization in styryl-xanthines, managing hazardous oxidative cyclizations in triazolo-pyrimidines, and implementing continuous flow chemistry for high-energy intermediates.

Class I: The Xanthine Scaffold (Istradefylline)

Istradefylline represents the classical approach, utilizing a xanthine core decorated with a styryl moiety. The critical synthetic challenge is the construction of the xanthine ring from a uracil precursor while preserving the geometry of the styryl side chain.

Retrosynthetic Logic

The most robust route involves the "Uracil-First" strategy. Rather than alkylating a pre-formed xanthine (which often leads to N7/N9 regioselectivity issues), the imidazole ring is constructed onto a fully substituted uracil.

Key Intermediate: (E)-1,3-diethyl-6-amino-5-(3,4-dimethoxyphenylpropenoyl)aminouracil.[1][2]

Validated Protocol: The Uracil-Nitrosation Route

Step 1: Nitrosation of the Uracil Core

-

Reagents: 6-amino-1,3-diethyluracil, NaNO₂, Acetic Acid (AcOH).

-

Conditions: Aqueous/Acidic medium, 0–5°C.

-

Mechanism: Electrophilic aromatic substitution at the C5 position.

-

Process Control: Exotherm management is critical. Maintain T < 10°C to prevent diazonium decomposition.

Step 2: Reduction to Diamine

-

Reagents: Na₂S₂O₄ (Sodium dithionite) or H₂/Pd-C.

-

Causality: Dithionite is preferred in early scale-up to avoid catalyst poisoning by trace sulfur/amines, though catalytic hydrogenation is cleaner for GMP.

-

Product: 1,3-diethyl-5,6-diaminouracil.[2] Note: This intermediate is oxidation-sensitive and should be used immediately.

Step 3: Amide Coupling & Dehydrative Cyclization (The Critical Step) This step determines the yield and purity of the xanthine core.

-

Reagents: (E)-3,4-dimethoxycinnamic acid, EDCI/HOBt (coupling), followed by NaOH/Dioxane or POCl₃ (cyclization).

-

Technical Insight: A one-pot cyclization using alkaline conditions (NaOH) is superior to acid-mediated closure (POCl₃) for this substrate because it minimizes the risk of hydrating the styryl double bond.

Workflow Visualization (Istradefylline)

Caption: Step-wise construction of the xanthine core via the nitrosation-reduction-cyclization sequence.

Self-Validating Quality Control: Photostability

Istradefylline contains a styryl double bond susceptible to photo-isomerization (E to Z). The Z-isomer is a common impurity that significantly lowers potency.

-

Validation: Perform HPLC analysis using a C18 column with UV detection at 360 nm.

-

Specification: Z-isomer < 0.5%.

-

Process Requirement: All final crystallization steps must be performed under yellow light or in amber glassware.

Class II: Fused Heteroaromatics (Preladenant)

Preladenant features a complex pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core.[3] Unlike xanthines, this scaffold is built via oxidative cyclization of hydrazones.

Synthetic Strategy: The Oxidative Closure

The core is assembled by fusing a triazole ring onto a pre-existing pyrazolo-pyrimidine.

Key Intermediate: The hydrazone formed between a hydrazinyl-pyrimidine and furfural.

Detailed Protocol

Step 1: Hydrazone Formation [3]

-

Substrate: 4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine derivative.

-

Reagent: 2-Furaldehyde (Furfural).

-

Solvent: Ethanol or Methanol (Reflux).

-

Observation: Formation of a Schiff base (precipitate).

Step 2: Oxidative Cyclization (The "Hypervalent" Switch) Historically, lead tetraacetate was used, but modern process chemistry demands greener alternatives.

-

Reagent: Iodobenzene diacetate (PIDA) or Bromine (Br₂) in Acetic Acid.

-

Mechanism: The oxidant generates an azo-intermediate or a radical species that undergoes intramolecular nucleophilic attack by the ring nitrogen, closing the triazole ring.

-

Safety Note: If using Br₂, ensure adequate venting of HBr gas. PIDA is preferred for bench-scale safety.

Step 3: C7-Side Chain Installation

-

Method: S_NAr displacement.

-

Reagent: The piperazine-linked side chain.

-

Conditions: DMF, DIPEA, 80°C.

-

Selectivity: The leaving group at the C7 position (usually a chloride or sulfonate) is highly reactive due to the electron-deficient nature of the triazolo-pyrimidine system.

Reaction Comparison Table

| Parameter | Method A: Lead Tetraacetate | Method B: Iodobenzene Diacetate (PIDA) | Method C: Br₂ / AcOH |

| Yield | 65-75% | 70-85% | 60-70% |

| Toxicity | High (Pb waste) | Low (Iodobenzene byproduct) | Moderate (Corrosive) |

| Scalability | Poor | Excellent | Good |

| Reaction Time | 12-24 h | 2-4 h | 1-3 h |

Advanced Methodology: Flow Chemistry for AZD4635

AZD4635 utilizes a [1,2,3]triazolo[4,5-b]pyrazin-5-amine core. The synthesis of this core often requires a nitration step followed by reduction and diazotization—a sequence fraught with thermal hazards in batch processing.

The Batch Problem

Nitration of electron-rich heteroaromatics is highly exothermic.[4] Accumulation of unstable nitro-intermediates in large batch reactors poses a runaway risk.

The Continuous Flow Solution

Implementing a flow reactor allows for precise control of heat transfer and residence time, enabling the safe use of high-energy reagents.

Flow Protocol for Triazole Formation:

-

Stream A: Pyrazine-diamine precursor in acidic solvent.

-

Stream B: Sodium Nitrite (NaNO₂) solution.

-

Reactor: T-mixer feeding into a coil reactor (0°C).

-

Residence Time: < 5 minutes.

-

Quench: Immediate mixing with a reducing agent or base.

Advantages:

-

Safety: The active volume of hazardous diazonium intermediate is minimal at any given time.

-

Selectivity: Rapid mixing prevents side-reactions (e.g., phenol formation).

Flow Process Diagram (AZD4635 Logic)

Caption: Continuous flow setup for handling hazardous diazotization/cyclization steps safely.

References

-

ACS Publications. (2023). Structure–Activity Relationship of Truncated 2,8-Disubstituted-Adenosine Derivatives as Dual A2A/A3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry.

-

Google Patents. (2012). WO2012127472A1 - Process and intermediates for the preparation of preladenant and related compounds.

-

Vapourtec. (2019).[5] Synthetic Route Design of AZD4635, an A2AR Antagonist.

-

National Institutes of Health (PMC). (2021). Design, Synthesis, and Biological Activity Studies of Istradefylline Derivatives Based on Adenine as A2A Receptor Antagonists.

-

Google Patents. (2015). CN104974157A - Istradefylline synthesis process.[1]

-

MedChemExpress. (n.d.). Preladenant (SCH-420814) Product Information.

Sources

- 1. CN104262342A - Preparation method of istradefylline intermediate - Google Patents [patents.google.com]

- 2. CN111548351B - Synthetic method of istradefylline - Google Patents [patents.google.com]

- 3. WO2012127472A1 - Process and intermediates for the preparation of preladenant and related compounds - Google Patents [patents.google.com]

- 4. Continuous Flow Synthesis of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vapourtec.com [vapourtec.com]

6-Chloro-5-(8-chloroquinolin-6-yl)pyrazin-2-amine chemical structure properties

Technical Deep Dive: The 6-Chloro-5-(8-chloroquinolin-6-yl)pyrazin-2-amine Scaffold

Executive Summary: The Lynchpin of SHP2 Inhibition

The compound 6-Chloro-5-(8-chloroquinolin-6-yl)pyrazin-2-amine represents a privileged scaffold in modern oncology medicinal chemistry.[1] It serves as the critical "head-group" intermediate for a class of allosteric inhibitors targeting SHP2 (Src Homology-2 domain-containing protein tyrosine phosphatase-2) , specifically the series developed by Jacobio Pharmaceuticals (e.g., JAB-3068 , JAB-3312 ).[1]

Unlike active-site phosphatase inhibitors which suffer from poor selectivity and bioavailability (due to charged phosphate mimics), this scaffold is designed to bind to the central tunnel formed at the interface of the N-SH2, C-SH2, and PTP domains.[1] The molecule acts as a "molecular glue," locking SHP2 in its auto-inhibited closed conformation, thereby downregulating the RAS/MAPK signaling cascade.[1]

This guide dissects the structural logic, synthetic challenges, and derivatization potential of this specific chloropyrazine-quinoline hybrid.[1]

Structural & Physicochemical Analysis

The molecule is a bi-heteroaryl system characterized by three distinct functional zones.

| Functional Zone | Chemical Moiety | Pharmacological Role (SHP2 Context) |

| The Anchor (Head) | 2-Aminopyrazine | The primary amine acts as a critical H-bond donor/acceptor pair, typically interacting with acidic residues (e.g., Glu250) within the SHP2 allosteric tunnel.[1] |

| The Hydrophobic Core | 8-Chloroquinoline | The quinoline ring provides extensive |

| The Reactive Handle | 6-Chlorine (Pyrazine) | This is the "exit vector." It is an electrophilic site primed for nucleophilic aromatic substitution ( |

Calculated Physicochemical Profile

Note: Values are predicted based on structural QSAR models for the intermediate.

-

Molecular Weight: ~291.13 g/mol [1]

-

cLogP: 3.2 – 3.5 (Highly lipophilic due to the chloro-quinoline; requires polar tail attachment for oral bioavailability).[1]

-

TPSA (Topological Polar Surface Area): ~52 Ų (Favorable for membrane permeability).[1]

-

Solubility: Low in aqueous media; moderate in DMSO/DCM.

Synthetic Protocol: Constructing the Bi-Aryl Core

The synthesis of this scaffold hinges on a regioselective Suzuki-Miyaura cross-coupling. The challenge lies in coupling the quinoline boronate exclusively to the 5-position of the pyrazine ring while leaving the 6-chloro position intact for future derivatization.

Experimental Workflow

Reagents:

-

Electrophile: 2-Amino-5-bromo-6-chloropyrazine (Preferred over the di-chloro analog for better regioselectivity).[1]

-

Nucleophile: (8-Chloroquinolin-6-yl)boronic acid.[1]

-

Catalyst:

(Ferrocene ligand prevents dehalogenation side reactions).[1] -

Base:

(2.0 M aqueous).[1] -

Solvent: 1,4-Dioxane.[2]

Step-by-Step Methodology:

-

Degassing (Critical): Charge a reaction vessel with 1,4-dioxane and 2.0 M aqueous

. Sparge with argon for 15 minutes. Why? Oxygen promotes homocoupling of the boronic acid and oxidation of the sensitive amine. -

Charging: Add 2-Amino-5-bromo-6-chloropyrazine (1.0 eq) and (8-Chloroquinolin-6-yl)boronic acid (1.1 eq).

-

Catalyst Addition: Add

(0.05 eq) under a positive argon stream.[1] -

Reaction: Seal and heat to 90°C for 4–6 hours. Monitor by LC-MS for the consumption of the bromide.

-

Note: Do not overheat (>100°C), or the 6-chloro group may begin to react, leading to oligomerization.[1]

-

-

Workup: Cool to RT. Dilute with EtOAc and water. Filter through Celite to remove Pd black. Separate phases.

-

Purification: The product is planar and tends to stack. Purification via flash chromatography (DCM/MeOH gradient) is required.[1][3]

-

Yield Expectation: 65–75%.

-

Visualization: Synthesis & Mechanism

Figure 1: Synthetic Pathway & SHP2 Mechanism

Caption: Workflow from regioselective Suzuki coupling to final SHP2 allosteric inhibition mechanism.

Reactivity & Derivatization (The "Application")

Once the scaffold is secured, the 6-chloro position becomes the focal point. It is deactivated relative to the starting material but remains susceptible to

Standard Protocol for Derivatization:

-

Reaction Type: Nucleophilic Aromatic Substitution (

).[1] -

Nucleophile: Secondary amines (e.g., protected piperazines, spiro-amines).[1]

-

Conditions: DIPEA (3.0 eq), DMSO or NMP, 100°C–120°C.

-

Insight: If the nucleophile is sterically hindered (common in SHP2 inhibitors to induce specific conformational fits), fluoride salts (KF/CsF) can be added to assist the leaving group, or the reaction can be transitioned to a Buchwald-Hartwig amination using RuPhos-Pd-G3 precatalyst.[1]

References

-

Jacobio Pharmaceuticals. (2018).[1] SHP2 Inhibitors and Methods of Use Thereof.[4][5][6][7][8][9][10][11] WO/2018/013597.[8][12] (Primary patent describing the quinoline-pyrazine scaffold synthesis).[1] Link

-

Wang, Y., et al. (2020).[1][4][6] Discovery of JAB-3068: A Potent, Selective, and Orally Bioavailable Allosteric Inhibitor of SHP2.[1] (Contextualizes the biological relevance of the scaffold).

-

Chen, Y.N., et al. (2016).[1] Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature, 535, 148–152.[1] (Foundational paper on the "tunnel" binding mode). Link[1][12]

-

Novartis AG. (2015).[1] Pyrazine Derivatives as SHP2 Inhibitors.[4][8][11][13] WO/2015/107495.[12] (Describes analogous pyrazine-based synthetic routes). Link

Sources

- 1. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. US11325906B2 - Chemical compounds - Google Patents [patents.google.com]

- 4. Novel Pyrimidinones as SHP2 Antagonists for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. firstwordpharma.com [firstwordpharma.com]

- 6. news.abbvie.com [news.abbvie.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO2019051084A1 - Shp2 inhibitor compositions and methods for treating cancer - Google Patents [patents.google.com]

- 11. Novel Pyrazolopyrazine Compounds as SHP2 Inhibitors for Treating Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US11702392B2 - Pyrimidinone derivatives as SHP2 antagonists - Google Patents [patents.google.com]

- 13. acs.figshare.com [acs.figshare.com]

An In-Depth Technical Guide to 8-chloroquinolin-6-yl Substituted Pyrazine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Authored for: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Amalgamation of Quinolines and Pyrazines for Novel Therapeutics

In the landscape of medicinal chemistry, the quinoline and pyrazine scaffolds are considered "privileged structures" due to their recurring presence in a multitude of bioactive compounds and approved drugs.[1] Quinolines, a fusion of a benzene and a pyridine ring, form the core of numerous pharmaceuticals, including antimalarials like chloroquine and various anticancer agents.[2] Their planar structure allows for effective interaction with biological targets such as DNA and the ATP-binding pockets of kinases. The introduction of a chlorine atom at the 8th position of the quinoline ring can significantly influence the molecule's electronic properties and metabolic stability, often enhancing its therapeutic efficacy.[3]

Similarly, pyrazines, which are six-membered aromatic rings containing two nitrogen atoms, are integral components of many biologically active molecules.[4] They can act as hydrogen bond acceptors and participate in various intermolecular interactions, contributing to the overall binding affinity of a compound to its target.[5] The strategic hybridization of these two pharmacophores, resulting in 8-chloroquinolin-6-yl substituted pyrazine derivatives, has given rise to a novel class of compounds with a broad spectrum of pharmacological activities. This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and structure-activity relationships of these promising therapeutic candidates.

Synthetic Strategies: Constructing the Hybrid Scaffold

The synthesis of 8-chloroquinolin-6-yl substituted pyrazine derivatives is a multi-step process that typically involves the creation of the individual quinoline and pyrazine precursors, followed by a coupling reaction to assemble the final hybrid molecule.

General Synthetic Workflow

A common and efficient method for connecting the two heterocyclic rings is through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling. This approach allows for the formation of a stable carbon-carbon bond between the 6-position of the 8-chloroquinoline and a substituted pyrazine ring.

Figure 1: A generalized synthetic workflow for 8-chloroquinolin-6-yl substituted pyrazine derivatives.

Detailed Experimental Protocol: Suzuki Cross-Coupling

This protocol outlines a representative Suzuki cross-coupling reaction for the synthesis of an 8-chloro-6-(pyrazin-2-yl)quinoline derivative.

Materials:

-

8-chloro-6-bromoquinoline

-

Pyrazin-2-ylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Nitrogen or Argon gas

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask, combine 8-chloro-6-bromoquinoline (1.0 eq), pyrazin-2-ylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq) to the flask. Then, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 ratio).

-

Reaction Conditions: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterization: The structure and purity of the final compound are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Rationale for Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its degradation and lower reaction yields.

-

Palladium Catalyst: Pd(dppf)Cl₂ is a robust and efficient catalyst for cross-coupling reactions involving heteroaromatic compounds.

-

Base: Potassium carbonate is essential for the transmetalation step of the Suzuki catalytic cycle.

-

Solvent System: The mixture of dioxane and water provides a suitable medium for dissolving both the organic reactants and the inorganic base.

Biological Activities and Therapeutic Potential

The fusion of the 8-chloroquinoline and pyrazine moieties has resulted in compounds with a diverse range of biological activities, with a significant focus on their potential as anticancer agents.

Anticancer Activity

Many derivatives of this class have demonstrated potent cytotoxic effects against various cancer cell lines.[6] A primary mechanism of action for their anticancer activity is the inhibition of protein kinases.[7] Kinases are a family of enzymes that play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival.[8] Dysregulation of kinase activity is a common feature of many cancers.

Figure 2: Simplified mechanism of kinase inhibition by 8-chloroquinolin-6-yl pyrazine derivatives.

The planar quinoline core of these hybrid molecules can mimic the adenine base of ATP, allowing them to fit into the ATP-binding site of kinases.[5] This competitive inhibition prevents the phosphorylation of substrate proteins, thereby disrupting the downstream signaling pathways that drive cancer cell growth.

Table 1: Representative Biological Data of 8-chloroquinolin-6-yl Pyrazine Derivatives

| Compound ID | Target Kinase | IC₅₀ (nM) | Cancer Cell Line | GI₅₀ (µM) |

| Derivative 1 | EGFR | 25 | A549 (Lung) | 0.8 |

| Derivative 2 | VEGFR2 | 40 | HUVEC (Endothelial) | 1.2 |

| Derivative 3 | PIM-1 | 15 | NFS-60 (Leukemia) | 0.5 |

| Derivative 4 | c-Met | 55 | MKN-45 (Gastric) | 2.1 |

| Note: The data presented here is a hypothetical representation based on trends observed in the literature. |

Other Potential Therapeutic Applications

Beyond their anticancer properties, these hybrid molecules have shown promise in other therapeutic areas:

-

Antimicrobial and Antifungal Activity: The 8-hydroxyquinoline scaffold, a close analog, is known for its potent antimicrobial and antifungal properties.[9][10]

-

Antimalarial Activity: Given the quinoline core, a key pharmacophore in many antimalarial drugs, these derivatives are also being investigated for their activity against Plasmodium falciparum.[11]

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the 8-chloroquinolin-6-yl substituted pyrazine scaffold have provided valuable insights into the structural features required for potent biological activity.

-

Substituents on the Pyrazine Ring: The nature and position of functional groups on the pyrazine ring can significantly impact target binding and selectivity. Small, electron-donating groups are often favored for enhanced kinase inhibition.

-

The 8-Chloro Group on the Quinoline Ring: The presence of the chlorine atom at the 8-position is often crucial for activity, likely due to its electron-withdrawing nature and its ability to form key interactions within the target's binding pocket.

-

Modifications at Other Positions: Alterations at other positions on the quinoline ring can be used to fine-tune the compound's physicochemical properties, such as solubility and metabolic stability.[12]

Conclusion and Future Perspectives

The 8-chloroquinolin-6-yl substituted pyrazine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The synthetic accessibility and the wealth of structure-activity relationship data provide a strong foundation for further optimization. Future research in this area will likely focus on:

-

Improving Target Selectivity: Designing derivatives that are highly selective for a specific kinase or biological target to minimize off-target effects and improve the safety profile.

-

Enhancing Pharmacokinetic Properties: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to ensure they are suitable for in vivo applications.

-

Exploring Novel Therapeutic Indications: Expanding the evaluation of these derivatives into other disease areas where the identified molecular targets are implicated.

This technical guide has provided a comprehensive overview of the synthesis, biological activity, and therapeutic potential of 8-chloroquinolin-6-yl substituted pyrazine derivatives. It is intended to serve as a valuable resource for researchers and scientists working at the forefront of drug discovery and development.

References

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Vertex AI Search.

- Pyrazines in Drug Discovery. PharmaBlock.

- Advanced Functionalized Pyrazines for Applications in Drug Discovery and Materials Science. (2019). Life Chemicals.

- Pyrazine Moiety: Recent Developments in Cancer Treatment. (2023). Bentham Science Publisher.

- Pyrazole-pyrazine conjugates as potential therapeutic agents: design, synthesis and bioactivity. (2025). Asian Journal of Pharmaceutical Sciences.

- Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-D

- Pyrazole‐quinoline hybrids as an anticancer agent.

- QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. (2024).

- Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activ

- Unlocking The Therapeutic Potential Of Quinoline Hybrids In Cancer Treatment. (2024).

- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2022). PMC.

- Substituent-dependent one-pot synthesis of either pyrazines or quinolin-8-amines.

- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). (2024). PubMed.

- Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. IRIS.

- The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (2025). MDPI.

- Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023). MDPI.

- Structure-Activity Relationship (SAR)

- Pyrazine-based small molecule kinase inhibitors: clinical applications and p

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2019). PMC.

- Synthesis and Characterization of Some New Pyrazole and Pyrimidine Derivatives From Chalcones and Evaluation of Their Biological. (2025).

- In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. (2025). Journal of Receptors and Signal Transduction.

- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic

- Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Applic

- SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Connect Journals.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. lifechemicals.com [lifechemicals.com]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. eurekaselect.com [eurekaselect.com]

- 7. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. scispace.com [scispace.com]

- 11. DSpace [iris.who.int]

- 12. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

6-Chloro-5-(8-chloroquinolin-6-yl)pyrazin-2-amine molecular weight and formula

This guide serves as an in-depth technical resource for 6-Chloro-5-(8-chloroquinolin-6-yl)pyrazin-2-amine , a critical pharmacophore scaffold used primarily in the development of allosteric SHP2 inhibitors and adenosine receptor modulators.

A Privileged Scaffold for Phosphatase and Kinase Inhibitor Discovery

Executive Summary & Core Identity

6-Chloro-5-(8-chloroquinolin-6-yl)pyrazin-2-amine is a heteroaryl-substituted pyrazine derivative.[1][2] In modern drug discovery, this molecule functions as a high-value "warhead" or intermediate. Its structural geometry—comprising a bicyclic quinoline linked to a pyrazine ring—mimics the biaryl systems found in potent allosteric inhibitors of SHP2 (Src Homology-2 Phosphatase) , a key oncogenic target in the RAS/MAPK pathway.

The presence of the free amine (-NH2) and the chloro-substituent on the pyrazine ring allows for orthogonal functionalization, making this molecule a versatile "Lego block" for Structure-Activity Relationship (SAR) expansion.

Physicochemical Profile

The following data represents the calculated and empirically derived properties essential for formulation and assay development.

| Property | Value | Technical Note |

| IUPAC Name | 6-Chloro-5-(8-chloroquinolin-6-yl)pyrazin-2-amine | Systematic nomenclature |

| Molecular Formula | C₁₃H₈Cl₂N₄ | - |

| Molecular Weight | 291.14 g/mol | Average mass |

| Monoisotopic Mass | 290.0126 Da | Essential for HRMS identification |

| CAS Number | Not widely listed | Often cataloged as an intermediate in patent literature (e.g., US 11,014,904 B2) |

| Appearance | Off-white to pale yellow solid | Typical of polychlorinated heteroaromatics |

| Solubility | DMSO (>20 mg/mL), DMF | Poor solubility in water/aqueous buffers |

| LogP (Calc) | ~2.8 - 3.2 | Lipophilic; cell-permeable scaffold |

| TPSA | ~65 Ų | Good oral bioavailability potential |

Structural Logic & Pharmacophore Analysis

This molecule is not a random assembly; it is designed to exploit specific binding pockets.

-

The Quinoline Motif (8-Cl): The 8-chloroquinoline moiety is a "privileged structure" that often fits into hydrophobic pockets of enzymes (like the "tunnel" in SHP2), engaging in

- -

The Pyrazine Core: Acts as a rigid linker. The nitrogen atoms in the pyrazine ring can serve as hydrogen bond acceptors.

-

The 2-Amine Handle: A critical vector for extending the molecule. In drug synthesis, this amine is often reacted with carboxylic acids or alkyl halides to attach solubilizing groups (like piperazines or morpholines).

-

The 6-Chlorine Handle: Provides a site for Nucleophilic Aromatic Substitution (

) or further cross-coupling, allowing "fragment growing" strategies.

Visualization: Structural Connectivity & Logic

Caption: Functional decomposition of the C13H8Cl2N4 scaffold highlighting the roles of each substructure in drug design.

Strategic Synthesis Protocol

Objective: Synthesize 6-Chloro-5-(8-chloroquinolin-6-yl)pyrazin-2-amine with high regioselectivity. Methodology: Palladium-catalyzed Suzuki-Miyaura Cross-Coupling.

Rationale

Direct halogenation of a pre-formed quinoline-pyrazine is difficult to control. The convergent approach couples a boronic acid (quinoline) with a dihalo-pyrazine .

-

Challenge: The pyrazine has two halogens (if starting from 2-amino-3-bromo-5-chloropyrazine).

-

Solution: Exploit the reactivity difference. The C-Br bond is more reactive towards Pd-oxidative addition than the C-Cl bond.

Experimental Workflow

Reagents:

-

Fragment A: 2-Amino-5-bromo-3-chloropyrazine (1.0 equiv).

-

Fragment B: (8-Chloroquinolin-6-yl)boronic acid (1.1 equiv).

-

Catalyst:

(5 mol%). -

Base:

(2.0 M aqueous solution, 3.0 equiv). -

Solvent: 1,4-Dioxane (degassed).

Step-by-Step Protocol:

-

Inert Setup: Flame-dry a 3-neck round bottom flask and purge with Argon/Nitrogen.

-

Dissolution: Add Fragment A and Fragment B to the flask. Dissolve in 1,4-Dioxane (concentration ~0.1 M).

-

Catalyst Addition: Add the Palladium catalyst. Critical: Do this rapidly to minimize air exposure.

-

Activation: Add the aqueous

solution. -

Reflux: Heat the mixture to 90°C for 4–6 hours. Monitor via LC-MS (Target Mass: 291.1 (M+H)).

-

Checkpoint: Look for the disappearance of the bromide starting material.

-

-

Work-up: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine.

-

Purification: Dry the organic layer over

, concentrate, and purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Visualization: Synthesis Pathway

Caption: Convergent synthesis route utilizing the reactivity differential between Bromine and Chlorine on the pyrazine ring.

Quality Control & Validation

To ensure the integrity of the synthesized scaffold before using it in biological assays or further synthesis, the following validation steps are mandatory.

A. 1H-NMR Validation (DMSO-d6, 400 MHz)

You must verify the presence of the Quinoline and Pyrazine protons.

-

Pyrazine Singlet: Expect a sharp singlet around 8.0 - 8.5 ppm (This corresponds to the single proton remaining on the pyrazine ring if the structure is correct).

-

Amine Broad Singlet: A broad exchangeable peak around 6.5 - 7.5 ppm (2H,

). -

Quinoline Region: A characteristic set of aromatic peaks in the 7.5 - 9.0 ppm range. Specifically, look for the protons adjacent to the nitrogen in the quinoline ring (deshielded).

B. Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI Positive (+).

-

Isotope Pattern: Due to the presence of two chlorine atoms , you must observe a distinct isotope pattern.

-

M+H (291.1): 100% relative abundance.

-

M+H+2 (293.1): ~64% relative abundance (characteristic of Cl2 systems).

-

M+H+4 (295.1): ~10% relative abundance.

-

-

Pass Criteria: If the M+2 peak is missing or too small, you likely have a dechlorination byproduct.

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral).

-

Specific Risk: Halogenated quinolines can be sensitizers.

-

Storage: Store at -20°C under inert atmosphere (Argon). Protect from light to prevent photo-dehalogenation.

References

-

Chen, Y., et al. (2021). "Discovery of Allosteric SHP2 Inhibitors for Cancer Therapy." Journal of Medicinal Chemistry.

-

USPTO. (2021). "Patent US 11,014,904 B2: 1,2,4-triazine-3-amine derivative... and use thereof." United States Patent and Trademark Office.

-

PubChem. "Compound Summary: Pyrazin-2-amine Derivatives." National Library of Medicine.

-

MDPI. (2021). "Synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine." Molecules.

Sources

Precision Synthesis of the Imidazo[1,2-a]pyrazine Scaffold: A Guide to Key Intermediates and Strategic Functionalization

Topic: Key intermediates for imidazo[1,2-a]pyrazine synthesis Content Type: An in-depth technical guide.

Executive Summary

The imidazo[1,2-a]pyrazine core has emerged as a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors such as Entospletinib (Syk inhibitor) and various Aurora kinase inhibitors. Its planar, bicyclic structure mimics the purine ring of ATP, allowing for potent interactions within kinase hinge regions. However, the scaffold's utility is defined by the ability to independently functionalize its three distinct vectors: C3 (electronic tuning), C6 (solubility/potency extensions), and C8 (H-bonding/hinge binding).

This guide details the synthetic architecture required to access these vectors. We move beyond generic protocols to define the key intermediates —specifically the halogenated pivots—that enable orthogonal derivatization.

Strategic Disconnections & Atom Mapping

Successful synthesis relies on understanding how the starting material, 2-aminopyrazine, maps onto the final bicyclic core. A common error in early-stage process development is misidentifying the regiochemical outcome of pre-cyclization functionalization.[1]

The Cyclization Mechanism (Ortoleva-King / Hantzsch Type)

The formation of the imidazole ring occurs via the condensation of 2-aminopyrazine with an

-

Step 1: Alkylation of the ring nitrogen (N1 of pyrazine) by the

-halocarbonyl.[1] -

Step 2: Cyclization of the exocyclic amine onto the carbonyl carbon.

-

Step 3: Dehydration to aromatize.[1]

Critical Atom Mapping

Because the ring nitrogen (N1) acts as the initial nucleophile, substituents on the pyrazine ring shift positions in the final numbering scheme.

| Pre-Cursor (2-Aminopyrazine) | Substituent Position | Final Imidazo[1,2-a]pyrazine Position | Reactivity Profile of Final Position |

| 3-Bromo-2-aminopyrazine | Ortho to amine | C8 | Highly reactive to SNAr |

| 5-Bromo-2-aminopyrazine | Meta to amine | C6 | Reactive to Pd-coupling (Suzuki) |

| 6-Bromo-2-aminopyrazine | Ortho to ring N1 | C5 | Sterically hindered; rarely used |

Technical Insight: To synthesize Entospletinib , one requires functionalization at C6 and C8. The logical starting point is therefore a 6,8-dihaloimidazo[1,2-a]pyrazine or a sequential build-up starting from 5-bromo-2-aminopyrazine.[1]

Caption: Atom mapping flow illustrating how pyrazine substituents translate to the bicyclic core.

The Critical Building Block: 6,8-Dibromoimidazo[1,2-a]pyrazine

While the parent imidazo[1,2-a]pyrazine is academically interesting, the 6,8-dibromo derivative (CAS: 63744-22-9) is the industrial workhorse.[1] It provides two distinct handles for library generation.

Synthesis Protocol

Reagents: 3,5-Dibromo-2-aminopyrazine, Bromoacetaldehyde diethyl acetal, HBr (48% aq), Ethanol.

-

Dissolution: Dissolve 3,5-dibromo-2-aminopyrazine (1.0 equiv) in Ethanol (0.5 M).

-

Addition: Add Bromoacetaldehyde diethyl acetal (1.5 equiv) and HBr (catalytic or stoichiometric depending on scale).

-

Reflux: Heat to reflux (80°C) for 4–12 hours. Monitor by LCMS for disappearance of starting material.

-

Workup: Concentrate, neutralize with NaHCO3, and extract with EtOAc.

-

Purification: Recrystallization from EtOH/Water or column chromatography (DCM/MeOH).[1]

Yield Expectation: 60–75%.[1]

Why this Intermediate?

This molecule allows for Regioselective Orthogonality :

-

Position C8 (SNAr): The bromine at C8 is highly electrophilic due to the inductive effect of the adjacent N7 and bridgehead N4. It can be displaced by amines under thermal conditions (or mild base).[1]

-

Position C6 (Cross-Coupling): The bromine at C6 is deactivated towards SNAr but remains active for Palladium-catalyzed reactions (Suzuki-Miyaura).[1]

Regioselective Functionalization Workflows

The order of operations is non-negotiable for high yields.

Workflow A: The "SNAr First" Approach (Standard)

Used when C8 requires an amine (e.g., morpholine, piperazine) and C6 requires an aryl group.

-

Step 1 (C8 Displacement): Treat 6,8-dibromo intermediate with amine (e.g., 3 equiv) in IPA or DMF at 60–80°C.

-

Step 2 (C6 Coupling): Perform Suzuki coupling on the purified intermediate using Pd(dppf)Cl2, Boronic acid, and Na2CO3.

Workflow B: Electrophilic Substitution at C3

If the target requires a substituent at C3 (e.g., a halogen for further coupling or a formyl group), this is best installed after cyclization but before sensitive metal-catalyzed steps if possible.

-

Reagent: N-Bromosuccinimide (NBS) in DMF or MeCN.[1]

-

Selectivity: C3 is the most electron-rich position on the imidazole ring.[1] Reaction occurs at RT within minutes.[1]

-

Note: If C8 is unsubstituted, C3 bromination is still dominant, but C8-halogenation can compete if pushed.

Caption: Decision tree for regioselective functionalization of the scaffold.

Key Intermediates Data Summary

The following table summarizes the essential intermediates required for a robust medicinal chemistry campaign.

| Intermediate Name | Structure Description | Key Reactivity | Typical Yield (Synthesis) |

| 6,8-Dibromoimidazo[1,2-a]pyrazine | Br at C6 and C8 | Dual pivot: C8 (SNAr) first, C6 (Pd) second.[1] | 65% (from 3,5-dibromo-2-aminopyrazine) |

| 8-Chloroimidazo[1,2-a]pyrazine | Cl at C8 | Highly reactive for introducing amines at C8. | 70% (from 3-chloro-2-aminopyrazine) |

| 6-Bromoimidazo[1,2-a]pyrazine | Br at C6 | Dedicated intermediate for C6 arylations. | 60% (from 5-bromo-2-aminopyrazine) |

| 3-Bromoimidazo[1,2-a]pyrazine | Br at C3 | Gateway to C3-aryl/alkyl derivatives via Suzuki.[1] | 85% (from parent via NBS) |

Troubleshooting & Optimization

Polymerization during Cyclization

-

Issue: Reaction mixture turns black/tarry; low yield.

-

Cause: Polymerization of the

-haloaldehyde/ketone, especially chloroacetaldehyde. -

Solution: Use the diethyl acetal protected form (e.g., bromoacetaldehyde diethyl acetal). It releases the reactive aldehyde slowly in situ under acidic conditions (HBr), keeping the concentration of the unstable species low.

Regioselectivity Leakage (C8 vs C6)

-

Issue: During SNAr on 6,8-dibromo species, ~10% substitution observed at C6.

-

Cause: Reaction temperature too high or amine too nucleophilic.[1]

-

Solution: Lower temperature to 40°C and extend reaction time. Use steric bulk to favor the more accessible C8 position (though C8 is inherently more electronic-deficient, steric factors can influence rates).

Hydrolysis of C8-Halide[1]

-

Issue: Formation of the 8-hydroxy (lactam tautomer) byproduct.

-

Cause: Presence of water during SNAr or prolonged storage of the halide.

-

Solution: Use anhydrous solvents (DMF/DMSO) for SNAr.[1] Store 8-halo intermediates under inert atmosphere at -20°C.

References

-

Synthesis and Reactivity Review: Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry.[1][2][3][4]

-

Regioselectivity Mechanisms: Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. StackExchange/Chemistry (Validated discussion on resonance forms).[1]

-

Entospletinib Context: Entospletinib | C23H21N7O | CID 59473233.[1] PubChem.[1][5]

-

C3-Functionalization: Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives.[1][6] RSC Advances.[1]

-

Industrial Protocols: Method for synthesizing 6-bromoimidazo [1,2-a] pyridine (Analogous protocol). Google Patents CN103788092A.[1]

Sources

- 1. Entospletinib | C23H21N7O | CID 59473233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. Imidazopyrazines | Fisher Scientific [fishersci.com]

- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Regioselective Suzuki-Miyaura Coupling of 6-Chloro-5-(8-chloroquinolin-6-yl)pyrazin-2-amine

Executive Summary & Chemical Strategy

This application note details the protocol for the regioselective Suzuki-Miyaura cross-coupling of 6-Chloro-5-(8-chloroquinolin-6-yl)pyrazin-2-amine . This substrate presents a classic "bifunctional electrophile" challenge common in kinase inhibitor development (e.g., SHP2, PI3K inhibitors).

The molecule contains two potential oxidative addition sites:

-

Site A: The chloropyrazine moiety (Position 6).

-

Site B: The chloroquinoline moiety (Position 8).

The Chemoselectivity Thesis: Despite the electron-donating effect of the 2-amino group, the chloropyrazine (Site A) is electronically activated by the two ring nitrogens (para and ortho to the chloride), making it significantly more electrophilic than the 8-chloroquinoline (Site B) . Site B is deactivated by the electron-rich nature of the fused ring system and sterically hindered by the peri-position protons.

Therefore, this protocol targets Site A (Pyrazine) for the initial coupling, preserving Site B for subsequent derivatization.

Structural Reactivity Map

Figure 1: Reactivity profile of the substrate. The pyrazine chloride is the kinetically favored site for Pd(0) insertion.

Critical Experimental Considerations (E-E-A-T)

Catalyst Selection: The "Goldilocks" Zone

-

Avoid: Highly active precatalysts like Pd(dtbpf)Cl2 or Pd-PEPPSI-IPr in the first step. These may erode selectivity, leading to "over-coupling" at the quinoline site.

-

Recommended: Pd(dppf)Cl2[1]·CH2Cl2 or Pd(PPh3)4 .[2] These catalysts possess moderate activity, sufficient to activate the electron-deficient pyrazine but sluggish against the hindered quinoline chloride at controlled temperatures [1].

The Amine "Poisoning" Factor

The free primary amine (-NH2) at position 2 is a competent ligand for Palladium. In non-polar solvents, this can lead to catalyst sequestration (formation of Pd-amine complexes), stalling the reaction.

-

Solution: Use a biphasic solvent system (Dioxane/Water or Toluene/Water). Water ensures solubility of the inorganic base and helps solvate the amine, reducing its coordination to the lipophilic Pd-phosphine complex.

Base Sensitivity

Pyrazine rings are susceptible to hydrolysis under harsh basic conditions (forming pyrazinones).

-

Protocol: Use Na2CO3 or K2CO3 . Avoid hydroxides (NaOH/KOH) or alkoxides (NaOtBu) unless the substrate is proven stable [2].

Detailed Protocols

Protocol A: Rapid Screening (Optimization Phase)

Use this micro-scale protocol to validate the boronic acid partner compatibility.

Reagents:

-

Substrate: 50 mg (1.0 equiv)

-

Boronic Acid/Ester: 1.1 equiv

-

Catalyst: Pd(dppf)Cl2[1]·CH2Cl2 (5 mol%)

-

Base: 2M Na2CO3 (aq) (3.0 equiv)

-

Solvent: 1,4-Dioxane (10 vol)

Workflow:

-

Charge a 4 mL vial (with septum cap) with Substrate, Boronic Acid, and Catalyst.

-

Evacuate and backfill with Nitrogen (x3). Crucial: Oxygen kills the active catalytic species.

-

Add degassed Dioxane and 2M Na2CO3 via syringe.

-

Heat to 60°C for 2 hours.

-

IPC (In-Process Control): Analyze by LC-MS.

-

Target: >90% Mono-coupled product.

-

Warning: If >5% Bis-coupled product appears, lower temp to 45°C.

-

Protocol B: Preparative Scale-Up (The "Production" Method)

Designed for 10g - 100g batches.

| Parameter | Specification | Rationale |

| Limiting Reagent | 6-Cl-5-(8-Cl-quinolinyl)pyrazin-2-amine | Electrophile |

| Coupling Partner | Boronic Acid / Pinacol Ester (1.05 equiv) | Slight excess ensures conversion without promoting bis-coupling. |

| Catalyst | Pd(dppf)Cl2·CH2Cl2 (2-3 mol%) | Robust, air-stable precursor; dppf bite angle favors reductive elimination. |

| Base | K2CO3 (2.5 equiv) | Granular, anhydrous. Milder than phosphates; prevents pyrazine hydrolysis. |

| Solvent System | Dioxane / Water (4:1 v/v) | High solubility for organics; water activates the boronic acid (quaternization). |

| Temperature | 75°C (Internal) | Optimized for Pyrazine-Cl activation while keeping Quinoline-Cl inert. |

Step-by-Step Methodology:

-

Reactor Setup: Equip a 3-neck round bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.

-

Solvent Degassing: Sparge the Dioxane/Water mixture with Nitrogen for at least 30 minutes prior to use.

-

Charging: Under a gentle Nitrogen stream, charge the flask with:

-

Substrate (1.0 wt)

-

Boronic Acid (calculated wt)

-

K2CO3 (calculated wt)

-

-

Catalyst Addition: Add Pd(dppf)Cl2[1]·CH2Cl2 last.

-

Why? Minimizes time the catalyst spends in solution before heating, reducing deactivation.

-

-

Reaction: Heat the slurry to 75°C. Agitate at 400 RPM.

-

Observation: The reaction typically turns from a yellow suspension to a dark red/brown homogeneous solution upon completion.

-

-

Monitoring: Sample at 2 hours. Quench sample in MeCN/Water.

-

Stop Criteria: < 2% remaining starting material.

-

-

Work-up:

-

Cool to 20°C.

-

Dilute with EtOAc (10 vol) and Water (5 vol).

-

Separate phases. Extract aqueous layer with EtOAc (5 vol).

-

Scavenging Step (Critical): Treat combined organics with SiliaMetS® Thiol or activated charcoal (10 wt% relative to substrate) for 1 hour at 40°C to remove Pd residues coordinated to the pyrazine amine.

-

Filter through Celite. Concentrate to dryness.

-

Troubleshooting & Quality Control

Decision Tree for Selectivity Issues

Figure 2: Troubleshooting logic for maintaining regioselectivity.

Analytical Validation

-

1H NMR: Look for the disappearance of the Pyrazine-H signal (if coupling at C-H) or shifts in the adjacent protons.

-

Regiochemistry Confirmation (HMBC): Crucial for the first batch.

-

Verify the correlation between the new Aryl group protons and the Pyrazine carbons.

-

Confirm the Quinoline C8-Cl is intact (Carbon shift ~130-140 ppm, distinct from C-C coupled product).

-

References

-

BenchChem Technical Support. (2025).[3][4] Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides. BenchChem Application Notes. Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[5][6][7] Chemical Reviews, 95(7), 2457–2483. Link

-

Li, J. J. (2014). Regioselectivity in the Suzuki Coupling of Dihaloheterocycles.[5] In Name Reactions for Homologation (pp. 620-645). Wiley.

-

Biotage Application Note. (2024). Using Metal Scavengers to Remove Trace Metals such as Palladium from Amine-Rich APIs.Link

-

Littke, A. F., & Fu, G. C. (2002).[8] Palladium-catalyzed coupling reactions of aryl chlorides.[5][6][8] Angewandte Chemie International Edition, 41(22), 4176-4211.[8] Link

Disclaimer: This protocol involves the use of transition metals and halogenated heterocycles.[2][5][9][10][11] Standard safety precautions (PPE, fume hood) must be observed. The specific reactivity may vary based on the steric bulk of the chosen boronic acid partner.

Sources

- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

Synthesis protocol for 6-Chloro-5-(8-chloroquinolin-6-yl)pyrazin-2-amine from boronic acids

[1]

Abstract & Scope

This application note details the robust synthesis of 6-Chloro-5-(8-chloroquinolin-6-yl)pyrazin-2-amine , a critical pharmacophore often observed in allosteric SHP2 phosphatase inhibitors (e.g., analogs of SHP099).

The synthesis hinges on a regioselective Suzuki-Miyaura coupling between a heterocyclic boronic acid and a dihalo-aminopyrazine . The core challenge addressed in this protocol is the chemoselective formation of the C5–C6(quinoline) bond while preserving the C6–Cl(pyrazine) motif essential for downstream functionalization. We utilize 2-amino-5-bromo-6-chloropyrazine as the electrophile to leverage the inherent reactivity difference between bromide and chloride leaving groups (Br > Cl), ensuring high regiocontrol.

Retrosynthetic Analysis

The target molecule is disconnected at the biaryl bond. The pyrazine ring requires a specific substitution pattern: an amine at C2, a chlorine at C6, and the quinoline moiety at C5.

-

Fragment A (Electrophile): 2-Amino-5-bromo-6-chloropyrazine. The C5-Bromine is significantly more reactive toward oxidative addition by Pd(0) than the C6-Chlorine, allowing for selective mono-coupling.

-

Fragment B (Nucleophile): (8-Chloroquinolin-6-yl)boronic acid.

Figure 1: Retrosynthetic strategy leveraging halide reactivity hierarchy (Br > Cl).

Experimental Protocols

Protocol A: Synthesis of (8-Chloroquinolin-6-yl)boronic acid

Note: If this boronic acid (CAS 2230902-55-1) is not purchased commercially, it must be synthesized de novo to avoid protodeboronation instability common in storage.

Reaction Overview:

-

Precursor: 6-Bromo-8-chloroquinoline

-

Reagent: Bis(pinacolato)diboron (

) -

Catalyst:

-

Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

-

Charge: In a dry reaction vial, combine 6-bromo-8-chloroquinoline (1.0 equiv),

(1.2 equiv), and Potassium Acetate (KOAc, 3.0 equiv). -

Inertion: Seal the vial and purge with Argon for 5 minutes. Add anhydrous 1,4-dioxane (0.15 M concentration relative to substrate).

-

Catalyst Addition: Quickly add

(0.05 equiv). Purge for another 2 minutes. -

Reaction: Heat the block to 90°C for 4–6 hours. Monitor by LC-MS for the consumption of bromide and formation of the boronate ester (

corresponding to the pinacol ester). -

Hydrolysis (Optional but Recommended): While the pinacol ester can be used directly, converting to the free boronic acid often improves atom economy in the next step. Treat the crude ester with

(3.0 equiv) in Acetone/Water/NH4OAc for 12 hours to cleave the pinacol group. -

Isolation: Filter through Celite, extract with EtOAc, and concentrate.

Protocol B: Regioselective Suzuki Coupling (The Core Step)

Objective: Couple the quinoline boronic acid to position C5 of the pyrazine without disturbing the C6-Cl bond.

Reagents:

-

Electrophile: 2-Amino-5-bromo-6-chloropyrazine (1.0 equiv)

-

Nucleophile: (8-Chloroquinolin-6-yl)boronic acid (1.1 equiv)

-

Catalyst:

(Tetrakis, 0.05 equiv) or -

Base:

(2.0 M aqueous solution, 3.0 equiv) -

Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio)

Procedure:

-

Solvent Degassing: Sparge the DME and Water mixture with Argon for at least 30 minutes. Oxygen is the enemy of this reaction; it promotes homocoupling and catalyst death.

-

Assembly: In a microwave vial or pressure tube, add the pyrazine electrophile (1.0 eq) and the boronic acid (1.1 eq).

-

Catalyst: Add

(5 mol%). -

Start: Add the solvent mixture and the aqueous base. Seal immediately under Argon.

-

Thermal Cycle: Heat to 85°C (oil bath).

-

Critical Control Point: Do not exceed 95°C. Higher temperatures increase the risk of oxidative addition into the C6-Cl bond, leading to bis-coupling or polymerization.

-

-

Monitoring: Check HPLC at 2 hours. Look for the product peak. If the starting material remains, add 2 mol% fresh catalyst.

-

Work-up:

-

Cool to room temperature.

-

Dilute with water and extract with Ethyl Acetate (3x).

-

Wash combined organics with brine, dry over

.

-

-

Purification: Flash Column Chromatography.

-

Stationary Phase: Silica Gel.

-

Mobile Phase: 0-60% Ethyl Acetate in Hexanes. The product is moderately polar due to the amine and quinoline nitrogen.

-

Key Data & Validation Criteria

| Parameter | Specification | Notes |

| Appearance | Yellow to Pale Orange Solid | Typical for amino-pyrazines conjugated to quinolines. |

| LC-MS (ESI+) | [M+H]+ ≈ 333.0/335.0 | Distinctive Chlorine isotope pattern (3:1 ratio for |

| 1H NMR (DMSO-d6) | Pyrazine-NH2: δ ~7.0-7.5 ppm (broad s) | Confirm integration of 2H. |

| Regiochemistry | NOESY Correlation | No correlation between Pyrazine-NH2 and Quinoline protons implies correct C5 coupling (spatial distance). |

Mechanistic Insight & Troubleshooting

The success of this protocol relies on the Bond Dissociation Energy (BDE) differential.

-

C–Br bond BDE: ~68 kcal/mol

-

C–Cl bond BDE: ~81 kcal/mol

The Palladium(0) catalyst performs oxidative addition on the weaker C–Br bond first. The amino group at C2 is an Electron Donating Group (EDG). In the pyrazine ring, the positions ortho and para to the amine are enriched with electron density.

-

C5 (Para to NH2): Electron-rich, but the Bromide makes it the reactive site.

-

C6 (Meta to NH2): Less electron-rich than C5, but the stronger C-Cl bond prevents reaction under mild conditions (85°C).

Common Failure Modes:

-

Bis-Coupling: If the reaction is run >100°C or with highly active ligands (e.g., XPhos, SPhos) without careful monitoring, the C6-Cl will eventually react. Solution: Stick to

or -

Protodeboronation: The quinoline boronic acid can lose the boron group if the base is too strong or the reaction is too long. Solution: Use mild bases (

or

Figure 2: Decision tree for reaction monitoring and troubleshooting.

References

-

Regioselectivity in Suzuki Coupling of Dihalopyrazines

-

Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.

- Source: Chemical Science, 2016.

-

URL:[Link]

-

-

SHP2 Inhibitor Scaffold Synthesis (Analogous Structures)

-

Boronic Acid Preparation (Quinoline derivatives)

-

Title: A novel procedure for the synthesis of borylated quinolines.

- Source: RSC Advances, 2014.

-

URL:[Link]

-

-

Commercial Reagent Data

-

Title: (8-Chloroquinolin-6-yl)boronic acid (CAS 2230902-55-1).[3]

-

Source: ChemScene / Sigma-Aldrich.

-

Application Notes & Protocols: Strategic Cyclization of Pyrazin-2-amine Intermediates to Imidazo[1,2-a]pyrazines

Abstract: The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold renowned for its prevalence in pharmacologically active molecules.[1][2] Derivatives exhibit a wide spectrum of biological activities, including applications as anticancer, anti-inflammatory, and antimicrobial agents.[1][3][4] This document provides a detailed guide for researchers and drug development professionals on the primary synthetic strategies for constructing the imidazo[1,2-a]pyrazine ring system from pyrazin-2-amine intermediates. We will explore the mechanistic underpinnings of classical condensation reactions and modern multicomponent approaches, providing detailed, field-proven protocols and explaining the causality behind key experimental choices.

Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold

The fusion of an imidazole ring with a pyrazine ring creates the imidazo[1,2-a]pyrazine system, a nitrogen-rich heterocycle that serves as a versatile building block in medicinal chemistry.[2] Its structural similarity to endogenous purines allows it to interact with a diverse range of biological targets. Consequently, this scaffold is a cornerstone in the development of novel therapeutics, including kinase inhibitors, receptor antagonists, and agents for controlling allergic reactions.[1][5] The ability to efficiently and selectively synthesize substituted imidazo[1,2-a]pyrazines is therefore a critical capability in modern drug discovery. This guide focuses on the key transformation: the cyclization of readily available pyrazin-2-amine precursors.

Core Synthetic Strategies & Mechanistic Rationale

Two primary and highly effective strategies dominate the synthesis of the imidazo[1,2-a]pyrazine core: the classical condensation with α-halocarbonyls and the elegant, atom-economical multicomponent reaction (MCR). The choice between these methods depends on the desired substitution pattern, available starting materials, and process development goals such as yield, purity, and operational simplicity.

Strategy A: Classical Condensation with α-Halocarbonyl Compounds

This is the traditional and most established method for forming the imidazo[1,2-a]pyrazine ring.[6] The reaction proceeds via a two-step sequence: an initial SN2 reaction followed by an intramolecular dehydrative cyclization.

Causality and Mechanism: The process begins with the nucleophilic attack of the endocyclic nitrogen of the pyrazin-2-amine onto the electrophilic carbon of the α-halocarbonyl (e.g., an α-bromoketone). This step is often referred to as the Tchichibabin reaction. The exocyclic amino group is less nucleophilic and does not typically initiate the reaction. This initial alkylation forms a key intermediate, a pyrazinium salt. In the presence of a base or upon heating, the exocyclic amino group then performs an intramolecular nucleophilic attack on the carbonyl carbon. The subsequent dehydration of the resulting hemiaminal intermediate yields the aromatic imidazo[1,2-a]pyrazine ring system. The choice of solvent and temperature is critical to control reaction rates and minimize side-product formation.

Workflow for Classical Condensation

Caption: Plausible mechanism for the three-component synthesis. [7]***

Comparative Overview of Synthetic Strategies

| Feature | Strategy A: Classical Condensation | Strategy B: Iodine-Catalyzed MCR |

| Reaction Type | Two-component, two-step (alkylation, cyclization) | Three-component, one-pot cascade |

| Key Reagents | Pyrazin-2-amine, α-Halocarbonyl | Pyrazin-2-amine, Aldehyde, Isocyanide |

| Catalyst/Conditions | Often requires heating, may use a base. | Catalytic Iodine (I₂), typically room temperature. [8] |

| Advantages | Well-established, reliable, uses common reagents. | High atom economy, operational simplicity, mild conditions, rapid library generation. [6] |

| Limitations | α-Halocarbonyls can be lachrymatory/toxic; may require higher temperatures. | Isocyanides can have strong odors and require careful handling. |

Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Always perform a thorough safety assessment before beginning any new procedure.

Protocol 1: General Procedure for Classical Condensation

This protocol describes the synthesis of an 8-bromo-imidazo[1,2-a]pyrazine derivative, a common intermediate for further functionalization. [1] Materials:

-

2-Amino-3-bromopyrazine

-

Substituted α-bromoacetophenone (e.g., phenacyl bromide)

-

Anhydrous acetone or ethanol

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-3-bromopyrazine (1.0 eq). Dissolve the starting material in anhydrous acetone or ethanol (approx. 0.1 M concentration).

-

Reagent Addition: Add the substituted α-bromoacetophenone (1.1 eq) to the solution at room temperature. If desired, a non-nucleophilic base like sodium bicarbonate (1.5 eq) can be added to scavenge the HBr formed during the reaction.

-

Reaction Execution: Stir the mixture at room temperature or gently heat to reflux (50-80 °C), depending on substrate reactivity.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-aminopyrazine is consumed (typically 4-16 hours).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction: Redissolve the residue in ethyl acetate and wash sequentially with a saturated NaHCO₃ solution (if a base was not used in the reaction) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate in vacuo to obtain the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure imidazo[1,2-a]pyrazine product.

Protocol 2: General Procedure for Iodine-Catalyzed Three-Component Synthesis

This protocol is adapted from a reported efficient, room-temperature synthesis of substituted imidazo[1,2-a]pyrazines. [7] Materials:

-

Substituted 2-aminopyrazine

-

Aryl aldehyde

-

tert-Butyl isocyanide

-

Iodine (I₂)

-

Ethanol (EtOH)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine the 2-aminopyrazine (1.0 eq, e.g., 10 mmol), the aryl aldehyde (1.0 eq, 10 mmol), and ethanol (approx. 0.5 M).

-

Reagent Addition: To this mixture, add tert-butyl isocyanide (1.0 eq, 10 mmol).

-

Catalyst Addition: Add a catalytic amount of iodine (e.g., 0.5-1 mol%).

-

Reaction Execution: Stir the reaction mixture vigorously at room temperature.

-

Monitoring and Product Formation: Monitor the reaction by TLC. For many substrates, a precipitate of the desired product will form over time (typically 1-5 hours). [7]6. Isolation: Once the reaction is complete (as judged by TLC or cessation of precipitation), isolate the product by vacuum filtration.

-

Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

-

Drying: Dry the product under vacuum to afford the pure imidazo[1,2-a]pyrazine. In many cases, the purity of the precipitated product is high enough to proceed without further chromatographic purification. [7]

Conclusion and Outlook

The cyclization of pyrazin-2-amines is a cornerstone transformation for accessing the medicinally vital imidazo[1,2-a]pyrazine scaffold. While the classical condensation with α-halocarbonyls remains a robust and reliable method, the emergence of iodine-catalyzed multicomponent reactions offers a greener, more efficient, and operationally simple alternative. The choice of synthetic route should be guided by the specific target molecule, desired substitution patterns, and overall process goals. The protocols detailed herein provide researchers with validated starting points for the synthesis and exploration of this important class of heterocyclic compounds.

References

-

Myadaraboina, S., Alla, M., Parlapalli, A., et al. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals. [Link]

-

Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

-

Pandya, J. R., Goswami, V. M., & Joshi, H. (2015). A GREEN PROTOCOL FOR THE SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME IMIDAZO (1,2-A) PYRAZINES. Semantic Scholar. [Link]

-

Chauhan, D., & Kumar, R. (2022). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. [Link]

-

Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. National Center for Biotechnology Information. [Link]

-

Weber, H., et al. (1998). Synthesis of Imidazo[1,2-a] annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation. Tetrahedron Letters. [Link]

-

Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

-

Borah, P., et al. (2020). Metal‐ and Solvent‐free, Methodical In situ Activation of Alkynes to Access Imidazo[1,2‐a]pyrazines from 2‐Cyanoimidazoles. ResearchGate. [Link]

-

Reyes-Gutiérrez, P. E., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]

-

Smith, A. (2013). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. [Link]

-

Various Authors. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

-

Chauhan, D., & Kumar, R. (2022). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate. [Link]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. researchgate.net [researchgate.net]

- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]

- 8. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Solubility Profiling & Handling of 6-Chloro-5-(8-chloroquinolin-6-yl)pyrazin-2-amine

Executive Summary & Compound Profile

6-Chloro-5-(8-chloroquinolin-6-yl)pyrazin-2-amine is a highly specialized heteroaromatic intermediate, structurally significant in the development of allosteric SHP2 inhibitors and various kinase antagonists. Its scaffold features a pyrazine amine core coupled to a halogenated quinoline.

Due to the presence of two chlorine substituents and extended planar aromaticity, this compound exhibits high lipophilicity and strong crystal lattice energy , making it poorly soluble in aqueous media but highly amenable to polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

Physicochemical Properties (Estimated)

| Property | Value (Approx.) | Implication for Solubility |

| Molecular Weight | ~291.13 g/mol | Moderate size; kinetics are diffusion-limited. |

| LogP (Octanol/Water) | 2.8 – 3.5 | Lipophilic; requires organic co-solvents. |

| H-Bond Donors | 1 (–NH₂) | Capable of H-bonding with DMSO oxygen. |

| H-Bond Acceptors | 4 (N atoms) | Good solvation by dipolar aprotic solvents. |

| pKa (Pyrazine N) | ~2.5 (Weak base) | Ionization only in strong acids; neutral at pH 7.4. |

Solvent Compatibility & Expected Solubility Data

The following data represents typical solubility ranges for chlorinated pyrazine-quinoline scaffolds. While specific batch-to-batch variations occur (polymorphism), these values serve as the operational baseline for stock preparation.

Primary Solvents (Stock Preparation)

| Solvent | Solubility Rating | Expected Conc. | Application |

| DMSO (Anhydrous) | Excellent | 50 – 100 mM | Primary stock for bioassays; cryopreservation. |

| DMF | Good/Excellent | 30 – 80 mM | Alternative for chemical synthesis or specific crystallizations. |

| Ethanol | Poor | < 5 mM | Not recommended for high-concentration stocks. |

| Water (pH 7.4) | Insoluble | < 10 µM | Requires formulation (e.g., cyclodextrins) or co-solvent. |

Critical Insight: The 8-chloro and 6-chloro substituents increase the "grease" factor (lipophilicity) compared to non-halogenated analogs. Consequently, DMSO is the superior solvent due to its higher dielectric constant (

= 46.7) compared to DMF, allowing it to better stabilize the polarizable aromatic systems.

Protocol A: Preparation of High-Concentration Stock (DMSO)

Objective: Create a stable 10 mM or 50 mM stock solution for long-term storage.

Materials

-

Compound: 6-Chloro-5-(8-chloroquinolin-6-yl)pyrazin-2-amine (Solid)

-

Solvent: DMSO, Sterile Filtered, Hybridoma Tested (≥99.9%)

-

Vessel: Amber glass vial (borosilicate) with PTFE-lined cap.

Step-by-Step Procedure

-

Gravimetric Analysis: Weigh approximately 2.91 mg (for 10 mM in 1 mL) or 14.55 mg (for 50 mM in 1 mL) of the solid into the amber vial.

-

Note: Avoid weighing <2 mg to reduce balance error.

-

-

Solvent Addition: Add half the calculated volume of DMSO.

-

Vortexing: Vortex at medium speed for 30 seconds. The solution may appear cloudy initially.

-

Sonication (The "Break-In" Step):

-

Final Dilution: Add the remaining DMSO to reach the target volume. Vortex again.

-

Visual Inspection: Hold the vial against a light source. The solution must be optically clear with no particulates.

-

Pass: Clear yellow/orange solution.

-

Fail: Visible suspension. (See Troubleshooting).

-

Protocol B: Kinetic Solubility Determination (Nephelometry)

Objective: Determine the "crash-out" point when diluting DMSO stock into aqueous buffer (e.g., for cell assays).

Workflow Diagram (DOT)

Figure 1: High-throughput kinetic solubility workflow to determine aqueous tolerance.

Procedure

-

Plate Setup: Use a 96-well clear flat-bottom plate.

-

DMSO Dilution: Prepare a serial dilution of the compound in DMSO (e.g., 10, 5, 2.5, 1.25, 0.6 mM).

-

Aqueous Spike: Transfer 2 µL of each DMSO concentration into 198 µL of PBS (pH 7.4). Final DMSO concentration = 1%.

-

Equilibration: Seal plate and shake (300 rpm) for 2 hours at room temperature.

-

Read: Measure Absorbance at 620 nm (turbidity).

-

Interpretation:

-

Baseline Absorbance (Buffer only) ≈ 0.04 OD.

-

Solubility Limit: The concentration immediately preceding the first significant spike in OD (>0.01 above baseline).

-

Troubleshooting & Storage

Issue: Compound precipitates upon thawing DMSO stock.

-

Cause: DMSO is hygroscopic. Absorbed water reduces the solubility of lipophilic compounds.

-

Solution:

-

Warm the vial to 37°C in a water bath for 5 minutes.

-

Vortex vigorously.[3]

-

If solid remains, add fresh anhydrous DMSO (do not just add more of the old stock).

-

Prevention: Store stocks in single-use aliquots at -20°C or -80°C. Use a desiccator for the solid powder.

-

Issue: "Crashing out" in Cell Culture Media.

-

Cause: High concentration spike.

-

Solution: Do not add 100% DMSO stock directly to the cell dish.

-